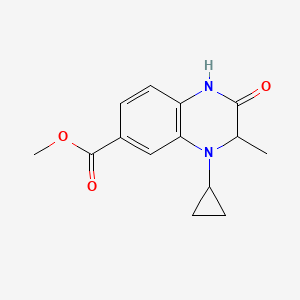
Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-シクロプロピル-3-メチル-2-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボン酸メチルは、分子式C14H16N2O3、分子量260.29 g/molの化学化合物です。この化合物は、二環式芳香族化合物であるキノキサリンの誘導体であり、シクロプロピル基、メチル基、カルボン酸エステル基の存在が特徴です。
準備方法
合成経路と反応条件
4-シクロプロピル-3-メチル-2-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボン酸メチルの合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、触媒の存在下でメタノールと4-シクロプロピル-3-メチル-2-オキソ-1,3-ジヒドロキノキサリン-6-カルボン酸を反応させることを含みます。反応は還流条件下で行われ、酸のエステルへの完全な変換が保証されます。
工業生産方法
工業的な設定では、この化合物の生産は、収率と純度を最適化するために、大規模反応器と連続フロープロセスを使用することを含む場合があります。反応条件は、所望の温度、圧力、反応時間を維持するために慎重に制御されます。結晶化またはクロマトグラフィーなどの精製手順は、最終生成物を単離するために使用されます。
化学反応の分析
反応の種類
4-シクロプロピル-3-メチル-2-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボン酸メチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて、異なる官能基を持つキノキサリン誘導体になります。
還元: 還元反応は、オキソ基をヒドロキシル基に変換して、アルコール誘導体になります。
置換: この化合物は、求核置換反応に参加でき、ここでエステル基は他の求核剤によって置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、ヒドロキシル基、アミノ基、またはチオール基などの官能基が修飾されたさまざまなキノキサリン誘導体があります。
科学研究への応用
4-シクロプロピル-3-メチル-2-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボン酸メチルは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌性や抗癌性を含むその潜在的な生物活性について研究されています。
医学: 薬剤開発における医薬品中間体としてのその可能性を調査するための研究が進行中です。
産業: 特殊化学品や材料の生産に使用されています。
科学的研究の応用
Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
4-シクロプロピル-3-メチル-2-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボン酸メチルの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的および経路は、特定の用途および使用のコンテキストによって異なります。
類似化合物の比較
類似化合物
独自性
4-シクロプロピル-3-メチル-2-オキソ-1,2,3,4-テトラヒドロキノキサリン-6-カルボン酸メチルは、独特の立体および電子特性を与えるシクロプロピル基の存在によって独自です。この独自性により、構造活性相関を研究し、所望の特性を持つ新しい化学物質を開発するための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
Uniqueness
Methyl 4-Cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
生物活性
Methyl 4-cyclopropyl-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
This compound features a unique chemical structure that contributes to its biological activity. The compound's molecular formula is C12H13N2O3 with a molecular weight of approximately 233.24 g/mol. The presence of the cyclopropyl group and the tetrahydroquinoxaline core are significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including colorectal cancer (HCT116) and breast cancer (MCF7) cells.
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest at the G2/M phase, thereby inhibiting further cell division.
Case Studies
A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in HCT116 cell viability after 48 hours of exposure. The IC50 values were calculated to be around 15 µM for HCT116 cells, indicating potent activity against these cancer cells .
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties against various bacterial strains.
Efficacy Against Bacteria
In vitro tests have shown that this compound has effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects.
The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies suggest that it may also inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Modifications to the cyclopropyl or carboxylate groups have been explored to enhance potency and selectivity against specific cancer types or pathogens.
| Modification | Biological Effect |
|---|---|
| Cyclopropyl substitution | Increased anticancer activity |
| Carboxylate group variation | Enhanced solubility and bioavailability |
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
methyl 4-cyclopropyl-3-methyl-2-oxo-1,3-dihydroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-8-13(17)15-11-6-3-9(14(18)19-2)7-12(11)16(8)10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,15,17) |
InChIキー |
UMXWHNUUUWWZBB-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC2=C(N1C3CC3)C=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















